(-)-Myrtenol

Übersicht

Beschreibung

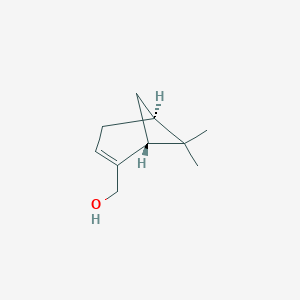

(-)-Myrtenol is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O. It is a volatile compound found in the essential oils of several aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . This compound is known for its pleasant aroma and has been studied for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(-)-Myrtenol can be synthesized through the oxidation of α-pinene, a common monoterpene found in the essential oils of many plants . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or ozone under controlled conditions to yield myrtenol as one of the products .

Industrial Production Methods

In industrial settings, myrtenol is often extracted from the essential oils of plants that naturally contain high concentrations of this compound. The extraction process involves steam distillation followed by purification steps such as fractional distillation or chromatography to isolate myrtenol from other components of the essential oil .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Myrtenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form myrtenal, another monoterpenoid with similar biological activities.

Reduction: Reduction of myrtenol can yield dihydromyrtenol, a saturated alcohol.

Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products

Myrtenal: Formed through oxidation.

Dihydromyrtenol: Formed through reduction.

Various substituted derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Effects

Research indicates that (-)-myrtenol exhibits antidepressant and anxiolytic properties. In vitro and in vivo studies have demonstrated its potential to enhance memory and alleviate symptoms associated with conditions like dementia and Parkinson's disease. For instance, a study highlighted its ability to improve cognitive functions in animal models of anxiety and stress-related disorders .

Antitumor Potential

This compound has shown significant cytotoxicity against various cancer cell lines, including breast, colon, and gastric adenocarcinomas. Novel myrtenal-conjugated compounds were synthesized, demonstrating selective cytotoxic activity without affecting normal cells. One derivative inhibited tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for antitumor therapy, with promising results .

| Cancer Cell Line | EC50 (µM) | Effect |

|---|---|---|

| Breast | 12-21 | Cytotoxic |

| Colon | 14-25 | Cytotoxic |

| Gastric | 10-20 | Cytotoxic |

Antibiofilm Activity

Recent studies have established this compound's efficacy against biofilms formed by antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. It demonstrated concentration-dependent inhibition of biofilm formation without cytotoxic effects on human cells. The mechanism involves the down-regulation of virulence factors and biofilm-associated genes, enhancing the effectiveness of conventional antibiotics .

| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | Effect |

|---|---|---|

| MRSA | 100 µg/mL | 85% inhibition |

| Acinetobacter baumannii | 200 µg/mL | Significant reduction in biofilm biomass |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties in various experimental models. It has been shown to reduce inflammatory markers in conditions such as asthma and other respiratory diseases by modulating cytokine levels and oxidative stress biomarkers .

Neuroprotective Effects

Studies have also highlighted the neuroprotective effects of this compound, particularly in models of cognitive impairment induced by oxidative stress. It has been shown to maintain oxidative homeostasis and improve recognition memory in animal models .

Case Study: Antibiofilm Efficacy Against MRSA

A recent study evaluated this compound's effectiveness against MRSA biofilms. The results indicated that treatment with this compound significantly reduced biofilm formation and enhanced the susceptibility of MRSA to antibiotics like amikacin and piperacillin/tazobactam.

- Methodology : The study employed microscopic analysis and qPCR to assess biofilm structure and gene expression.

- Findings : Myrtenol treatment resulted in a significant down-regulation of the sarA gene, which is crucial for biofilm formation.

Case Study: Cognitive Enhancement in Asthmatic Rats

In another study focusing on asthmatic rats, this compound was administered via inhalation to evaluate its impact on anxiety-like behaviors and cognitive deficits.

- Methodology : Behavioral tests were conducted alongside biochemical assays to measure oxidative stress markers.

- Findings : Myrtenol treatment led to improved cognitive functions and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for respiratory-induced cognitive impairment.

Wirkmechanismus

(-)-Myrtenol exerts its effects through various molecular mechanisms:

Antimicrobial Activity: This compound disrupts the bacterial cell membrane, leading to cell lysis and death.

Anti-inflammatory Activity: This compound reduces the production of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress.

Anxiolytic Activity: This compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

(-)-Myrtenol is part of the monoterpenoid family, which includes other compounds such as:

Borneol: Known for its analgesic and anti-inflammatory properties.

Camphor: Used as a topical analgesic and in the treatment of respiratory conditions.

Geraniol: Exhibits antimicrobial and antioxidant activities.

Pinene: Known for its anti-inflammatory and bronchodilator effects.

Thymol: Exhibits strong antimicrobial and antioxidant properties.

This compound is unique due to its broad spectrum of biological activities and its presence in various essential oils. Its ability to inhibit biofilm formation and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biologische Aktivität

(-)-Myrtenol is a monoterpenoid alcohol that has garnered attention due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Efficacy Against Biofilms

Recent studies have demonstrated that this compound exhibits significant antibiofilm activity against various strains of Acinetobacter baumannii (AB) and methicillin-resistant Staphylococcus aureus (MRSA). In a study by Badiola et al. (2020), myrtenol was shown to enhance the susceptibility of AB strains to conventional antibiotics such as amikacin and ciprofloxacin. It inhibited biofilm formation by reducing extracellular polysaccharide production and cell surface hydrophobicity, which are critical for biofilm integrity .

Table 1: Antibiofilm Activity of this compound

| Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | % Biofilm Reduction |

|---|---|---|

| Acinetobacter baumannii | 200 μg/mL | >60% |

| MRSA | 300 μg/mL | 72% |

In addition to its biofilm inhibition, myrtenol also disrupted preformed biofilms, indicating its potential as a therapeutic agent against biofilm-associated infections .

The mechanism through which myrtenol exerts its antimicrobial effects involves the down-regulation of key genes associated with biofilm formation. For instance, qPCR analysis revealed significant reductions in the expression of genes such as bfmR, bap, csuA/B, and ompA in myrtenol-treated strains . These genes are crucial for biofilm initiation and maintenance, suggesting that myrtenol interferes with the signaling pathways that regulate these processes.

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. A study examining its impact on neutrophil migration demonstrated that myrtenol reduces neutrophil counts in pulmonary tissues, thereby mitigating inflammatory responses . This property could be beneficial in conditions characterized by excessive inflammation, such as asthma.

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Group Level | Myrtenol Treated Level |

|---|---|---|

| TNF-α | High | Reduced |

| IL-6 | High | Reduced |

| IL-10 | Low | Increased |

Antioxidant Activity

The antioxidant properties of this compound have been substantiated through various assays. In studies involving asthmatic rats, myrtenol inhalation led to decreased levels of oxidative stress markers such as malondialdehyde (MDA) while increasing antioxidant enzyme levels like glutathione peroxidase (GPX) and superoxide dismutase (SOD) . This suggests that myrtenol may protect against oxidative damage associated with chronic inflammatory diseases.

Case Studies and Clinical Relevance

Several case studies have highlighted the potential clinical applications of this compound. For example, in a controlled trial involving asthmatic patients, inhalation of myrtenol resulted in significant improvements in respiratory function and reductions in anxiety-like behaviors associated with asthma exacerbations . These findings underscore the compound's multifaceted role in managing inflammatory and oxidative stress-related conditions.

Eigenschaften

IUPAC Name |

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBQNMWIQKOSCS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173670 | |

| Record name | Myrtenol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19894-97-4 | |

| Record name | (-)-Myrtenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19894-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtenol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B8392IQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.